2,3-Dichlorophenyl isothiocyanate
Overview
Description
2,3-Dichlorophenyl isothiocyanate is an isothiocyanate derivative . Its molecular formula is Cl2C6H3NCS and it has a molecular weight of 204.08 .
Physical And Chemical Properties Analysis
2,3-Dichlorophenyl isothiocyanate is a liquid at 20°C . It has a refractive index of 1.675 , a boiling point of 256-258°C , and a density of 1.434 g/mL at 25°C . It is sensitive to moisture .Scientific Research Applications
Synthesis and Structure Analysis
- Synthesis of Thiourea Derivatives : A study by Tilley et al. (1980) reports the synthesis of 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, starting from 2,6-dichlorophenyl isothiocyanate. This compound was inactive as an antihypertensive agent, contrasting with its thiourea counterpart (Tilley, Ramuz, Hefti, & Gerold, 1980).
- Molecular Structure of Urea Compounds : Saeed et al. (2021) synthesized 1-(2,3-dichlorophenyl)-3-pivaloylthiourea and converted it into a urea compound, analyzing its molecular structure and hydrogen bonding through X-ray diffraction and spectroscopic methods (Saeed, Hökelek, Bolte, & Erben, 2021).
Chemical Reactions and Synthesis Techniques
- Tandem Reactions for 2-Aminothiophenes : Guan and Shi (2011) achieved the synthesis of 2-aminothiophenes through a tandem reaction of 2-alkyl-2,3-butadienoates with isothiocyanates, involving an annulation and subsequent umpolung addition (Guan & Shi, 2011).
- Efficient Synthesis in Water : Zhang et al. (2011) conducted tandem reactions of isothiocyanates with 2-aminothiophenols or 2-aminophenols in water, resulting in the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles. This method offers advantages such as environmental friendliness and high efficiency (Zhang, Jia, Wang, & Fan, 2011).
Applications in Materials Science
- Vibrational Spectra of Thiourea Derivatives : Saeed et al. (2017) investigated the vibrational spectra and molecular structure of 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas, which could have implications in materials science for understanding molecular interactions and bonding (Saeed, Ashraf, Erben, & Simpson, 2017).
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-3-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZIODPVCCTBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383829 | |
Record name | 2,3-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorophenyl isothiocyanate | |
CAS RN |
6590-97-2 | |
Record name | 2,3-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorophenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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